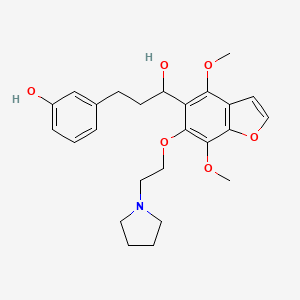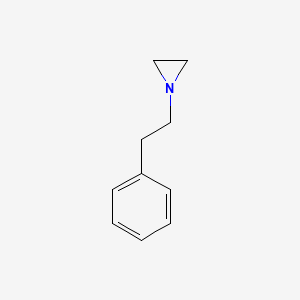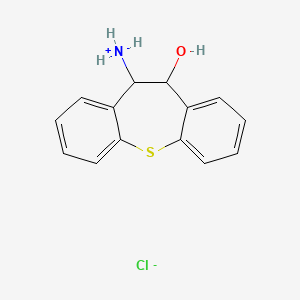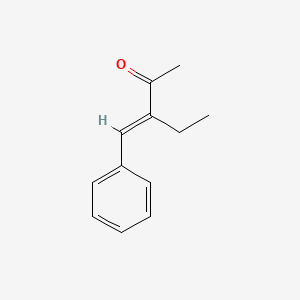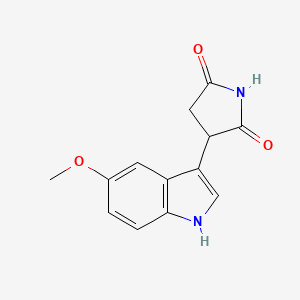
1-(2,4,6-Triethylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4,6-Triethylphenyl)ethanone is an organic compound with the molecular formula C14H20O It is a derivative of acetophenone, where the phenyl ring is substituted with three ethyl groups at the 2, 4, and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,4,6-Triethylphenyl)ethanone can be synthesized through Friedel-Crafts acylation of 2,4,6-triethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Friedel-Crafts acylation process. This would require careful control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4,6-Triethylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The ethyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: 1-(2,4,6-Triethylphenyl)acetic acid.
Reduction: 1-(2,4,6-Triethylphenyl)ethanol.
Substitution: 1-(2,4,6-Triethyl-3-nitrophenyl)ethanone or 1-(2,4,6-Triethyl-3-bromophenyl)ethanone.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for biological activity, including potential pharmaceutical applications.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,4,6-Triethylphenyl)ethanone depends on its specific application. In general, the compound can interact with molecular targets through its carbonyl group, which can form hydrogen bonds or undergo nucleophilic addition reactions. The ethyl groups on the phenyl ring can influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
1-(2,4,6-Trimethylphenyl)ethanone: Similar structure but with methyl groups instead of ethyl groups.
1-(2,4,5-Triethylphenyl)ethanone: Similar structure but with ethyl groups at different positions on the phenyl ring.
Uniqueness: 1-(2,4,6-Triethylphenyl)ethanone is unique due to the specific positioning of the ethyl groups, which can affect its chemical reactivity and physical properties. This makes it distinct from other acetophenone derivatives and potentially useful for specialized applications.
Propiedades
Número CAS |
3766-68-5 |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
1-(2,4,6-triethylphenyl)ethanone |
InChI |
InChI=1S/C14H20O/c1-5-11-8-12(6-2)14(10(4)15)13(7-3)9-11/h8-9H,5-7H2,1-4H3 |
Clave InChI |
PEJCAQNBGDDNHP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1)CC)C(=O)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


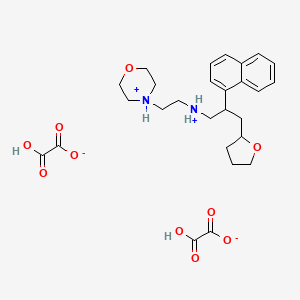
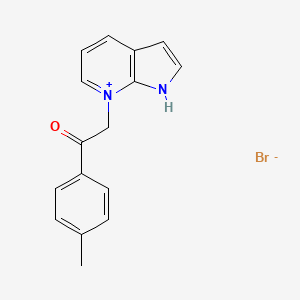
![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)
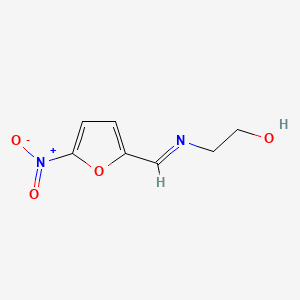
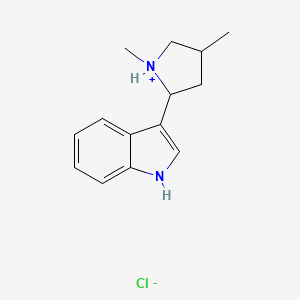
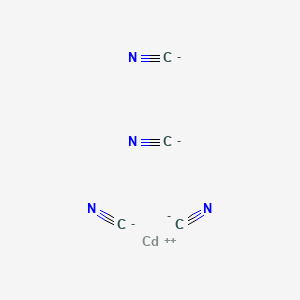
![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt](/img/structure/B13737002.png)
